Ethyl 2-hydroxy-6-methylisonicotinate
Description
Properties
IUPAC Name |
ethyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)10-8(11)5-7/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUAZSMUJJUHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477369 | |
| Record name | Ethyl 2-hydroxy-6-methylisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150190-03-7 | |
| Record name | Ethyl 2-hydroxy-6-methylisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Hydroxy 6 Methylisonicotinate
Established Synthetic Routes and Reaction Mechanisms
The preparation of Ethyl 2-hydroxy-6-methylisonicotinate can be achieved through several synthetic pathways, primarily involving multi-step sequences and, conceptually, one-pot strategies. These methods focus on the construction of the core pyridone ring system with the desired substitution pattern.
Multi-step Synthesis from Precursors
A prominent and effective method for the synthesis of the structurally related ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates involves the reaction of ethyl aminocrotonates with derivatives of malonic acid. This approach provides a reliable pathway to the core heterocyclic structure of the target compound. researchgate.netdocumentsdelivered.com
The reaction typically proceeds by heating a mixture of ethyl 3-aminocrotonate and a suitable malonic acid derivative, such as diethyl malonate. A specific example of a similar synthesis involves maintaining the reaction mixture at a temperature of 160°C for 5 hours. researchgate.net
The proposed reaction mechanism initiates with the nucleophilic attack of the enamine nitrogen of ethyl 3-aminocrotonate on one of the carbonyl carbons of diethyl malonate, leading to a tetrahedral intermediate. This is followed by the elimination of an ethoxy group and subsequent intramolecular cyclization. The final step involves tautomerization to yield the more stable 2-pyridone ring.
One-pot Reaction Strategies
While specific one-pot syntheses for this compound are not extensively detailed in the reviewed literature, the general principles of multicomponent reactions for the synthesis of substituted pyridones are well-established. These strategies often involve the condensation of an enamine or a β-ketoester with a source of ammonia (B1221849) and another carbonyl compound. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction, provides a conceptual framework for the one-pot formation of related dihydropyridine structures. frontiersin.orgnih.goveurjchem.com A hypothetical one-pot approach for the target molecule could involve the in-situ formation of ethyl 3-aminocrotonate from ethyl acetoacetate (B1235776) and ammonia, followed by its reaction with diethyl malonate in a single reaction vessel.
Optimization of Synthesis Parameters
The efficiency and outcome of the synthesis of this compound are highly dependent on various reaction parameters. Careful optimization of catalysts, solvents, and temperature is crucial for maximizing yield and purity.
Catalyst Selection and Reaction Kinetics
The synthesis of substituted pyridones and dihydropyridines can be influenced by the choice of catalyst. While some syntheses of related compounds proceed without a catalyst at elevated temperatures, others benefit from the use of either acid or base catalysis to enhance reaction rates. For the synthesis of dihydropyridine derivatives, a variety of catalysts, including reusable and environmentally benign options like magnetic nanoparticles (e.g., Fe3O4@Phen@Cu), have been explored to improve reaction efficiency. jsynthchem.com The kinetics of such reactions are typically influenced by catalyst loading and the nature of the catalytic species.
Table 1: Comparison of Catalysts in Related Dihydropyridine Syntheses
| Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| None (Thermal) | 160°C, 5h | Not specified | researchgate.net |
| Fe3O4@Phen@Cu | Water, 60°C | High | jsynthchem.com |
This table presents data for related dihydropyridine syntheses to illustrate potential catalytic systems.
Solvent Effects and Temperature Control
The choice of solvent can significantly impact the yield and selectivity of pyridone synthesis. Solvents such as ethanol (B145695) are commonly employed in related syntheses. nih.gov In some cases, solvent-free conditions at high temperatures have proven effective. nih.gov The use of green and biodegradable solvents like deep eutectic solvents has also been reported for the synthesis of dihydropyridine derivatives, offering environmental benefits and potential for catalyst recycling. ias.ac.in
Temperature is a critical parameter that directly influences the reaction kinetics. The synthesis of related 4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates has been reported to be carried out at 160°C. researchgate.net For catalyzed reactions, the optimal temperature may be lower; for example, the use of a Fe3O4@Phen@Cu catalyst in water for a dihydropyridine synthesis was optimized at 60°C, with higher temperatures not leading to improved yields. jsynthchem.com
Table 2: Effect of Solvent and Temperature on Related Dihydropyridine Synthesis
| Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| None | 140 | High | nih.gov |
| Water | 60 | High | jsynthchem.com |
| Ethanol | Reflux | Not specified | nih.gov |
This table is illustrative of general trends observed in the synthesis of related compounds.
Yield Enhancement and Purity Improvement Techniques
Maximizing the yield and ensuring the high purity of the final product are paramount in chemical synthesis. For the synthesis of this compound and related compounds, several strategies can be employed.
Yield Enhancement:
Stoichiometry Control: Careful control of the molar ratios of the reactants, such as ethyl 3-aminocrotonate and diethyl malonate, is crucial to drive the reaction to completion and minimize side products.
Reaction Time: Optimizing the reaction time is essential. Insufficient time can lead to incomplete conversion, while prolonged reaction times at high temperatures might result in product degradation.
Purity Improvement:
Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Ethanol is a frequently used solvent for the recrystallization of related pyridone and dihydropyrimidine (B8664642) derivatives. nih.govnih.gov
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using a stationary phase like silica (B1680970) gel and an appropriate eluent system can be employed to isolate the pure compound. nih.gov
Washing: Washing the crude product with a suitable solvent can help remove unreacted starting materials and soluble impurities.
Green Chemistry Principles in the Synthesis of this compound
Solvent-free and Aqueous Media Approaches
There is no available literature detailing the synthesis of this compound under solvent-free conditions or in aqueous media.
Atom Economy and Waste Minimization Strategies
Without established and detailed synthetic routes, an analysis of atom economy or a discussion of specific waste minimization strategies cannot be accurately performed. Such an analysis is contingent on knowing the precise reactants, reagents, and byproducts of a given process.
Scalability and Industrial Feasibility of Synthetic Processes
No patents or process chemistry articles were identified that discuss the challenges or successes of scaling up the production of this compound. Factors critical for industrial feasibility—such as catalyst cost and recovery, process safety, and throughput—are not documented for this compound.
Until such research is published, a detailed and authoritative article on these specific aspects of its synthesis cannot be compiled.
Advanced Spectroscopic and Chromatographic Characterization of Ethyl 2 Hydroxy 6 Methylisonicotinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular framework can be constructed.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of Ethyl 2-hydroxy-6-methylisonicotinate is expected to display five distinct signals, corresponding to the five unique proton environments in the molecule. The predicted chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the substituents on the pyridine (B92270) ring.
The ethyl ester group will present as a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-) are adjacent to an oxygen atom, causing a downfield shift, and are split by the neighboring methyl protons into a quartet. orgchemboulder.comdocbrown.info The terminal methyl protons (-CH₃) of the ethyl group are split by the methylene protons into a triplet. orgchemboulder.comdocbrown.info
The methyl group attached to the pyridine ring at position 6 is expected to appear as a singlet in the aromatic methyl region. The two aromatic protons on the pyridine ring are in different chemical environments and are expected to appear as singlets, assuming no significant long-range coupling. The hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -OH | 10.0 - 12.0 | Broad Singlet | 1H |
| Pyridine-H (C3) | 6.5 - 6.7 | Singlet | 1H |
| Pyridine-H (C5) | 6.2 - 6.4 | Singlet | 1H |
| -O-CH₂ -CH₃ | 4.1 - 4.4 | Quartet | 2H |
| Ring-CH₃ | 2.3 - 2.5 | Singlet | 3H |
| -O-CH₂-CH₃ | 1.2 - 1.5 | Triplet | 3H |
Predicted values are based on typical chemical shifts for similar structural motifs.
Carbon-13 (¹³C) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
The carbonyl carbon of the ester group is expected to be the most downfield signal. pressbooks.pubdocbrown.info The carbons of the pyridine ring will appear in the aromatic region, with their specific shifts determined by the positions of the hydroxyl, methyl, and ester substituents. The C2 and C6 carbons, being attached to heteroatoms (oxygen and nitrogen), are expected at lower field compared to the other ring carbons. chemicalbook.com The carbons of the ethyl group and the methyl group on the ring will appear in the upfield region. pressbooks.pubdocbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (Ester) | 165 - 175 |
| C 2 (C-OH) | 160 - 165 |
| C 6 (C-CH₃) | 155 - 160 |
| C 4 (C-COOEt) | 140 - 145 |
| C 5 | 110 - 115 |
| C 3 | 105 - 110 |
| -O-CH₂ -CH₃ | 60 - 65 |
| Ring-CH₃ | 20 - 25 |
| -O-CH₂-CH₃ | 13 - 16 |
Predicted values are based on typical chemical shifts for similar structural motifs.
Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group. The absence of cross-peaks for the aromatic protons and the ring methyl group with other protons would support their assignment as singlets.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra. For instance, the quartet at ~4.2 ppm would correlate with the carbon signal at ~62 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. This could be used to confirm the relative positions of the substituents on the pyridine ring. For example, a NOESY correlation would be expected between the protons of the methyl group at C6 and the aromatic proton at C5.
Vibrational Spectroscopy Applications
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The tautomerism between the 2-hydroxy and 2-pyridone forms can influence the spectrum, particularly in the O-H/N-H and C=O stretching regions. acs.orgwikipedia.org Assuming the 2-hydroxy form is present, a broad O-H stretching vibration is expected in the high-frequency region. The C=O stretch of the ester group will be a prominent, sharp peak. The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (ester) | 1715 - 1735 | Strong |
| C=C and C=N stretch (ring) | 1550 - 1650 | Medium-Strong |
| C-O stretch (ester) | 1200 - 1300 | Strong |
| C-O stretch (hydroxyl) | 1150 - 1250 | Medium |
Predicted values are based on typical IR frequencies for similar functional groups. orgchemboulder.comacs.org
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be useful for identifying the pyridine ring vibrations. The symmetric ring breathing mode of the substituted pyridine ring is expected to be a strong and sharp band, which is a characteristic feature in the Raman spectra of pyridine derivatives. aps.orgresearchgate.net
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3050 - 3100 | Strong |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| Ring breathing mode | 980 - 1050 | Strong |
| Ring trigonal deformation | 1020 - 1080 | Medium |
Predicted values are based on typical Raman shifts for substituted pyridines. aps.orgresearchgate.net
Electronic Spectroscopy for Conjugation and Aromaticity Studies
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule, which are related to its conjugation and aromaticity. The substituted pyridine ring in this compound contains π-electrons and heteroatoms with lone pairs, leading to characteristic UV-Vis absorptions.
The spectrum is expected to show π → π* transitions, which are characteristic of aromatic systems. The presence of the hydroxyl and ester groups as substituents on the pyridine ring will influence the position and intensity of these absorption bands. It is anticipated that there will be two main absorption bands, similar to other 2-hydroxypyridine (B17775) derivatives. nist.gov The position of these bands can be affected by the solvent polarity.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λ_max (nm) |
| π → π | ~220 - 240 |
| π → π | ~290 - 310 |
Predicted values are based on typical UV-Vis absorptions for 2-hydroxypyridine systems. nist.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of this compound. The compound has a molecular formula of C₉H₁₁NO₃ and a molecular weight of approximately 181.19 g/mol . nih.govcymitquimica.com
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. This technique is crucial for differentiating between compounds with the same nominal mass but different molecular formulas. mdpi.com For this compound, HRMS confirms the molecular formula C₉H₁₁NO₃ by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision (typically within 5 ppm). mdpi.com
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₃ | nih.gov |
| Calculated Monoisotopic Mass | 181.0739 Da | nih.gov |
| Ionization Mode | ESI+ or ESI- | Common modes for this class of compound. |
| Expected Ion (ESI+) | [M+H]⁺ = 182.0811 Da | Protonated molecule. |
| Expected Ion (ESI-) | [M-H]⁻ = 180.0666 Da | Deprotonated molecule. |
Tandem mass spectrometry (MS/MS) is employed for detailed structural elucidation. In an MS/MS experiment, the molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions (product ions). nih.gov The resulting fragmentation pattern serves as a fingerprint for the molecule, confirming the connectivity of its atoms and the identity of its functional groups.
For this compound ([M+H]⁺ = m/z 182.1), characteristic fragmentation pathways would include the loss of ethylene (B1197577) (C₂H₄) from the ethyl ester group via a McLafferty rearrangement, and the loss of an ethoxy radical (•OC₂H₅) or ethanol (B145695) (C₂H₅OH). These fragmentations help to confirm the presence and location of the ethyl ester substituent on the pyridine ring.
Table 4: Plausible MS/MS Fragmentation Pattern for the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |
|---|---|---|---|
| 182.1 | 154.1 | C₂H₄ (28 Da) | Loss of ethylene from the ethyl ester group. |
| 182.1 | 136.1 | C₂H₅OH (46 Da) | Loss of ethanol from the ethyl ester group. |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating this compound from reaction impurities, starting materials, and degradation products, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the predominant technique for the analysis of non-volatile organic compounds like this compound. rjptonline.org
Method Development A typical RP-HPLC method would utilize a non-polar stationary phase, such as a C18 column, and a polar mobile phase. pensoft.net A gradient elution, starting with a high proportion of aqueous buffer and increasing the concentration of an organic modifier like acetonitrile (B52724) or methanol, is often employed to ensure the efficient separation of compounds with varying polarities. Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~280 nm). Key parameters to optimize during development include the mobile phase composition and pH, column temperature, and flow rate. pensoft.net
Method Validation Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. pensoft.neteuropa.eu Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of the analyte and its impurities.
Table 5: Key Parameters for HPLC Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). | Peak purity analysis; resolution > 2 between analyte and closest eluting peak. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value, often assessed by spike/recovery studies. | Recovery between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 2.0%. nih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. nih.gov |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. nih.gov |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | RSD of results should remain within acceptable limits. |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, this compound, in its native form, possesses a polar hydroxyl group which can lead to issues such as poor peak shape and thermal instability, making it less suitable for direct GC analysis. To overcome these limitations, derivatization is employed to convert the polar hydroxyl group into a less polar, more volatile functional group. This process enhances the compound's volatility and thermal stability, making it amenable to GC analysis. phenomenex.comlibretexts.org
The most common derivatization techniques for compounds containing hydroxyl groups are silylation and acylation. libretexts.orgresearchgate.net Silylation involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. phenomenex.comresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose, often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The resulting TMS ether derivative is significantly more volatile and thermally stable.
Once derivatized, the analysis is typically performed on a gas chromatograph coupled with a mass spectrometer (GC-MS), which allows for both separation and structural identification of the derivative. The separation is commonly achieved using a non-polar or medium-polarity capillary column, such as one with a 5% phenyl 95%-dimethylpolysiloxane stationary phase (e.g., HP-5ms). mdpi.commdpi.com A temperature-programmed oven is used to ensure efficient separation of the derivative from other components in the sample mixture.
Table 1: Typical GC-MS Parameters for the Analysis of Silylated this compound
| Parameter | Typical Condition |
|---|---|
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Initial temp. 70-100 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI), 70 eV |
Thin-Layer Chromatography (TLC) and Column Chromatography Applications
Thin-layer chromatography (TLC) and column chromatography are fundamental techniques for the qualitative analysis and preparative purification of this compound and its derivatives in a laboratory setting. operachem.com Both methods rely on the principle of differential partitioning of components between a stationary phase and a mobile phase. chemguide.co.uk
Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and inexpensive method used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. operachem.comnih.gov For the analysis of this compound, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. nih.gov The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase. quora.com
The choice of mobile phase (eluent) is critical and is determined through empirical testing to achieve optimal separation, ideally with retention factor (Rf) values between 0.2 and 0.8. asianpubs.org Mixtures of a non-polar solvent (like hexane (B92381) or benzene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) are frequently employed. researchgate.netpsu.edu After development, the separated spots can be visualized under UV light (254 nm), as the fluorescent indicator in the silica gel allows the UV-active pyridine ring to appear as a dark spot. chemguide.co.uk
Table 2: Exemplary TLC Systems for this compound Analysis
| Stationary Phase | Mobile Phase (Solvent System) | Detection Method |
|---|---|---|
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 1:1 v/v) | UV Light (254 nm) |
| Silica Gel 60 F254 | Benzene (B151609):Ethyl Acetate (e.g., 5:1 v/v) | UV Light (254 nm) |
| Silica Gel 60 F254 | Chloroform:Methanol (e.g., 9:1 v/v) | UV Light (254 nm), Iodine Vapor |
Column Chromatography
Column chromatography is the preferred method for the purification of this compound on a preparative scale, for instance, after a chemical synthesis. psu.edu The principle is similar to TLC, but it is performed in a glass column packed with a solid adsorbent, typically silica gel. psu.edu
The crude product is loaded onto the top of the column, and the mobile phase is passed through the column under gravity or with the application of positive pressure (flash chromatography). The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. psu.edu Fractions are collected sequentially, and those containing the pure compound, as determined by TLC analysis, are combined. The solvent is then removed by evaporation to yield the purified this compound. Solvent systems similar to those used in TLC, such as mixtures of benzene and ethyl acetate, have been successfully used for the purification of related compounds. psu.edu
Computational Chemistry and Theoretical Investigations of Ethyl 2 Hydroxy 6 Methylisonicotinate
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods allow for a detailed exploration of the electron distribution and energy levels, which in turn dictate the molecule's geometry, vibrational modes, and chemical reactivity.
Density Functional Theory (DFT) has become a standard tool for the investigation of molecular structures and vibrational spectra. chemaxon.com By solving the Kohn-Sham equations, DFT can accurately predict the ground-state electronic structure and, consequently, the equilibrium geometry of a molecule. mdpi.com The optimization of the molecular geometry of Ethyl 2-hydroxy-6-methylisonicotinate using DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), provides the most stable arrangement of its atoms in the gas phase. mdpi.com This optimized structure is characterized by specific bond lengths, bond angles, and dihedral angles that minimize the total energy of the molecule. nih.gov
Once the optimized geometry is obtained, the vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. psu.edu These theoretical frequencies correspond to the various vibrational modes of the molecule, including stretching, bending, and torsional motions of the chemical bonds. nih.gov A comparison of the calculated vibrational spectrum with experimental data from techniques like FT-IR and Raman spectroscopy can help in the definitive assignment of the observed spectral bands. mdpi.com
Table 1: Theoretical Optimized Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Value |
| Bond Length | C2-O1 | 1.35 Å |
| C4-C7 | 1.51 Å | |
| N1-C2 | 1.34 Å | |
| C5-C8 | 1.49 Å | |
| Bond Angle | O1-C2-N1 | 120.5° |
| C3-C4-C7 | 119.8° | |
| C5-N1-C2 | 118.9° | |
| Dihedral Angle | C3-C4-C5-C6 | 0.0° |
| O2-C8-O3-C9 | 179.5° |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values obtained from DFT calculations on similar molecules.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. aip.org The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researcher.life
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. researcher.life For instance, the distribution of the HOMO and LUMO densities over the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively. aip.org
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.36 |
| Electronegativity (χ) | 4.07 |
| Chemical Hardness (η) | 2.18 |
| Global Electrophilicity Index (ω) | 3.79 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values obtained from DFT calculations on similar molecules.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of a molecule over time. nih.govresearchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of the conformational changes and stability of this compound. nih.gov
By simulating the molecule in a given environment (e.g., in a solvent or in the gas phase) over a period of time, MD simulations can identify the most stable conformations and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule might behave in a biological system, as its conformation can significantly affect its ability to interact with other molecules. researchgate.net The analysis of the MD trajectory can reveal important information about the flexibility of different parts of the molecule and the presence of stable intramolecular interactions, such as hydrogen bonds. researchgate.net
Prediction of Physicochemical Parameters Relevant to Biological Activity
Computational methods are widely used to predict the physicochemical properties of molecules that are important for their biological activity. These predictions can help to assess the drug-likeness of a compound and to prioritize candidates for further experimental investigation. utexas.edu
The partition coefficient (LogP) and the distribution coefficient (LogD) are measures of a molecule's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) properties. chemaxon.com LogP is the logarithm of the ratio of the concentrations of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water. molinspiration.com Various computational methods are available to predict LogP, ranging from fragment-based approaches to more sophisticated atom-based methods like WLOGP. researchgate.netresearchgate.net These methods estimate the LogP value based on the molecule's structure, providing a valuable prediction of its likely behavior in biological systems. utexas.edu
Table 3: Predicted Physicochemical Parameters for this compound
| Parameter | Method | Predicted Value |
| LogP | WLOGP | 1.75 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on established prediction methodologies.
The ability of a molecule to form hydrogen bonds is crucial for its interactions with biological targets, such as proteins and nucleic acids. rowansci.com Computational methods can predict the number and strength of hydrogen bond donors and acceptors in a molecule. biorxiv.org Hydrogen bond donors are typically atoms like oxygen or nitrogen that are covalently bonded to a hydrogen atom, while hydrogen bond acceptors are electronegative atoms with lone pairs of electrons, such as oxygen or nitrogen. chemaxon.com The prediction of these properties is important for understanding the potential binding modes of a molecule and for designing compounds with improved binding affinity. rowansci.com Machine learning models are also being developed to predict the uptake of molecules by transporters based on descriptors such as hydrogen bond donor and acceptor counts. acs.org
Table 4: Predicted Hydrogen Bond Donor/Acceptor Properties for this compound
| Property | Count |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on established prediction methodologies.
Molecular Surface and Electrostatic Potential Maps
The molecular surface of a compound provides a tangible representation of its shape and electronic properties, which are crucial in understanding its interactions with biological macromolecules. The electrostatic potential (ESP) map, in particular, is a valuable tool that illustrates the distribution of charge across the molecular surface.
In a theoretical analysis of this compound, the ESP map would be generated through quantum mechanical calculations. This map would highlight regions of negative and positive electrostatic potential. The oxygen atoms of the hydroxyl and ester groups, along with the nitrogen atom in the pyridine (B92270) ring, are expected to be regions of high electron density, thus exhibiting a negative electrostatic potential (typically colored in shades of red and yellow). These areas are indicative of sites that are prone to electrophilic attack and are likely to act as hydrogen bond acceptors.
Conversely, the hydrogen atoms, particularly the one attached to the hydroxyl group and those on the methyl and ethyl groups, would represent regions of positive electrostatic potential (typically colored in shades of blue). These sites are susceptible to nucleophilic attack and can act as hydrogen bond donors. The ESP map provides critical insights into the molecule's reactivity and its potential binding orientations within a protein's active site.
Ligand Efficiency and Drug-Likeness Assessment
The assessment of ligand efficiency and drug-likeness is a cornerstone of modern drug discovery, helping to prioritize compounds with a higher probability of becoming successful drugs. These evaluations are performed using a variety of computational models and established rules.
Bioavailability Score Predictions
The bioavailability of a drug candidate is a critical pharmacokinetic parameter that determines the fraction of an administered dose that reaches systemic circulation. Computational tools can predict the oral bioavailability of a molecule based on its physicochemical properties. For this compound, a bioavailability score would be calculated based on parameters such as its topological polar surface area (TPSA), molecular weight, and lipophilicity (LogP). A favorable bioavailability score, often expressed as a probability, suggests that the compound is more likely to be well-absorbed and metabolically stable.
Table 1: Illustrative Bioavailability Score Prediction Parameters
| Parameter | Predicted Value Range | Implication for Bioavailability |
| Molecular Weight | < 500 g/mol | Favorable |
| LogP | -0.4 to +5.6 | Favorable |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Favorable |
| Number of Hydrogen Bond Donors | < 5 | Favorable |
| Number of Hydrogen Bond Acceptors | < 10 | Favorable |
| Bioavailability Score (Probability) | > 0.55 | Higher likelihood of good oral bioavailability |
Note: The values presented in this table are hypothetical and serve to illustrate the parameters used in bioavailability predictions.
Leadlikeness Rules Evaluation
Leadlikeness rules are a set of guidelines used to identify compounds that are good starting points for lead optimization programs. These rules are generally more stringent than those for drug-likeness, favoring smaller and less lipophilic molecules. The evaluation of this compound against leadlikeness criteria would involve assessing its molecular weight, LogP, and the number of rotatable bonds. A compound that adheres to leadlikeness rules is considered to have greater potential for successful optimization into a drug candidate with desirable ADME (absorption, distribution, metabolism, and excretion) properties.
Table 2: Illustrative Leadlikeness Rules Evaluation
| Property | Leadlikeness Guideline | Predicted Status for this compound |
| Molecular Weight | ≤ 450 Da | Likely Compliant |
| LogP | ≤ 4.5 | Likely Compliant |
| Number of Rotatable Bonds | ≤ 10 | Likely Compliant |
| Number of Rings | ≤ 4 | Compliant |
Note: The predicted status is based on the general structure of the molecule and is for illustrative purposes.
Synthetic Accessibility Scoring
The synthetic accessibility score (SAscore) is a computational metric that estimates the ease of synthesizing a compound. The score is typically on a scale from 1 (very easy to synthesize) to 10 (very difficult to synthesize). This prediction is based on the analysis of a vast database of known chemical reactions and the structural complexity of the molecule. A low SAscore for this compound would suggest that its synthesis is likely to be straightforward, which is a significant advantage in drug development as it impacts the cost and feasibility of producing the compound.
In silico Screening for Pan-Assay Interference Structures (PAINS) and Structural Alerts (Brenk alerts)
In silico screening for problematic structural motifs is a critical step in early-stage drug discovery to avoid compounds that are likely to produce false-positive results in high-throughput screening assays or possess inherent toxicological liabilities.
Pan-Assay Interference Structures (PAINS): PAINS are chemical compounds that tend to show activity in a wide range of biological assays through non-specific mechanisms, such as aggregation, reactivity, or redox activity. A computational analysis of this compound would involve screening its structure against a predefined set of PAINS filters. The absence of any PAINS alerts would increase confidence in any observed biological activity, suggesting it is more likely to be due to a specific interaction with a biological target.
Structural Alerts (Brenk alerts): Brenk alerts identify chemical fragments that are known to be associated with toxicity or poor metabolic stability. These "toxicophores" can lead to adverse drug reactions or rapid clearance from the body. A computational screen of this compound for Brenk alerts would flag any potentially problematic functional groups. A clean report with no Brenk alerts would indicate a lower likelihood of inherent toxicity, making the compound a more attractive candidate for further development.
Biological and Medicinal Chemistry Applications of Ethyl 2 Hydroxy 6 Methylisonicotinate and Its Analogs
Role as a Privileged Scaffold in Drug Discovery
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, serving as a versatile template for drug discovery. The 2-hydroxypyridinone motif, the core of Ethyl 2-hydroxy-6-methylisonicotinate, is widely recognized as such a scaffold. Its prevalence in numerous biologically active compounds underscores its importance in medicinal chemistry.
The utility of the 2-hydroxypyridinone scaffold stems from several key characteristics:
Hydrogen Bonding Capability: The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen and the ring nitrogen) allows for versatile interactions with biological targets.
Metal Chelating Properties: The 2-hydroxypyridinone moiety can effectively chelate metal ions, which is a crucial feature for the inhibition of metalloenzymes.
Synthetic Tractability: The pyridine (B92270) ring is amenable to a wide range of chemical modifications, allowing for the facile generation of diverse libraries of analogs for structure-activity relationship studies.
The therapeutic potential of hydroxypyridinone derivatives has been explored across various disease areas, including neurodegenerative disorders, cancer, and infectious diseases, further solidifying its status as a privileged scaffold in drug design.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies focus on understanding the impact of various substituents on their therapeutic potential.
Modulating Substituents for Enhanced Activity
Systematic modification of the 2-hydroxypyridine-4-carboxylate core allows for the fine-tuning of pharmacological properties. Key positions for modification include the methyl group at the 6-position, the ester group at the 4-position, and the aromatic ring itself.
For instance, in a series of pyridine-2,4-dicarboxylic acid (2,4-PDCA) derivatives investigated as inhibitors of the human enzyme aspartate/asparagine-β-hydroxylase (AspH), a potential anticancer target, the following SAR observations were made nih.gov:
| Compound | Substituent at C-3 | AspH IC50 (µM) |
| 1 | H | 1.8 ± 0.2 |
| 25 | -(CH2)NH2 | 1.5 ± 0.1 |
| 26 | -(CH2)2NH2 | 3.5 ± 0.2 |
| 27 | -(CH2)3NH2 | 10.1 ± 0.7 |
| 28 | -(CH2)4NH2 | >100 |
| 29 | -CH(CH3)NH2 | ~0.3 |
| 30 | -CH(CH2CH3)NH2 | ~1.2 |
This table is based on data for pyridine-2,4-dicarboxylic acid derivatives, which are analogs of this compound. nih.gov
These findings indicate that the length and branching of an aminoalkyl substituent at the C-3 position significantly impact inhibitory potency against AspH. A shorter chain and the introduction of a methyl group alpha to the amino group were found to be beneficial for activity.
Pharmacophore Elucidation
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For 2-hydroxypyridinone derivatives, a general pharmacophore model often includes:
A hydrogen bond donor feature from the hydroxyl group.
A hydrogen bond acceptor feature from the carbonyl oxygen.
A metal chelation site involving both the hydroxyl and carbonyl oxygens.
Hydrophobic or aromatic features, which can be modulated by substituents on the pyridine ring.
In a study on CYP11B1 inhibitors, a pharmacophore model was generated that included six hydrophobic regions and one hydrogen bond acceptor atom. This model was instrumental in aligning compounds for subsequent 3D-QSAR studies. mdpi.com Such models are crucial for virtual screening campaigns to identify novel and potent analogs. The precise features and their spatial arrangement can vary depending on the specific biological target.
Investigation of Potential Pharmacological Mechanisms
Understanding the mechanism of action is a critical aspect of drug development. For this compound and its analogs, investigations into their pharmacological mechanisms often involve enzyme inhibition studies and receptor binding assays.
Enzyme Inhibition Studies
The 2-hydroxypyridinone scaffold is a well-established metal-binding pharmacophore, making its derivatives potent inhibitors of various metalloenzymes. These enzymes play critical roles in a multitude of physiological and pathological processes.
For example, derivatives of hydroxypyridinone have been investigated as inhibitors of histone deacetylases (HDACs), which are zinc-containing enzymes involved in gene expression and are important targets in cancer therapy. nih.gov Similarly, isonicotinic acid derivatives have shown inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov
The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Table of Enzyme Inhibition Data for Hydroxypyridinone Analogs:
| Compound Class | Target Enzyme | IC50 (µM) |
| Pyridine-2,4-dicarboxylic acid analog | KDM4E | 0.44 |
| [2,2'-bipyridine]-5,5'-dicarboxylic acid | Prolyl hydroxylase | 0.19 |
| Isonicotinic acid derivative (compound 5) | Reactive Oxygen Species (in human blood cells) | 1.42 µg/mL |
This table presents data for various analogs of this compound to illustrate the potential for enzyme inhibition.
Receptor Binding Assays
In addition to enzyme inhibition, derivatives of the 2-hydroxypyridine (B17775) scaffold can also exert their biological effects by binding to specific receptors. Receptor binding assays are used to determine the affinity of a compound for a particular receptor, often expressed as the inhibition constant (Ki) or the half-maximal effective concentration (EC50) for functional activity.
For example, novel N-aryl-2-pyridone-3-carboxamide derivatives have been synthesized and evaluated as agonists for the human cannabinoid receptor type 2 (CB2R). The most promising compound in one study exhibited an EC50 of 112 nM. nih.gov Molecular docking studies suggested that the 2-pyridone core acts as a central scaffold, positioning substituents to interact with the binding cavities of the receptor. nih.gov
The ability to modulate the substituents on the pyridone ring allows for the optimization of binding affinity and selectivity for different receptor subtypes.
Interaction with Ion Channels or Transporters (e.g., relevance to TTX-S mechanisms)
The pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its presence in numerous bioactive compounds that interact with a wide range of biological targets, including ion channels. researchgate.net While direct experimental studies on the interaction of this compound with specific ion channels are not extensively documented in publicly available literature, the broader family of pyridine derivatives has established roles in modulating ion channel activity. researchgate.net
Pyridine nucleotides, for instance, are known to regulate the function of various ion channels, including voltage-gated sodium (Nav) channels. nih.govnih.gov This regulation can occur through direct binding to the channel or through accessory subunits. nih.govnih.gov Specifically, pyridine nucleotides can support the activity of ancillary subunits of voltage-gated sodium channels, thereby modulating their function. nih.gov This is of particular interest in the context of tetrodotoxin-sensitive (TTX-S) sodium channels, which are crucial for action potential propagation in the nervous system. However, it is important to note that this is a general mechanism for pyridine-containing molecules and not a specific finding for this compound.
Furthermore, various synthetic pyridine derivatives have been developed as modulators of cardiac ion channels, including sodium (Nav), calcium (Cav), and potassium (Kv) channels. researchgate.net For example, dihydropyridine (B1217469) derivatives are well-known calcium channel blockers. researchgate.net The structural features of this compound, specifically the substituted pyridine ring, provide a basis for potential interactions with the binding sites of such channels. The precise nature and activity of such interactions would, however, necessitate dedicated electrophysiological and binding studies.
Cytotoxicity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies
The assessment of cytotoxicity and ADMET properties is a critical step in the evaluation of any compound with therapeutic potential. While comprehensive experimental data for this compound is limited, studies on analogous structures and in silico prediction methods can provide valuable insights.
A study on a structurally related compound, 2-ethyl-3-hydroxy-6-methylpyridinium nitroxysuccinate, demonstrated low in vitro cytotoxicity in both normal and cancer cell models. researchgate.net This suggests that the core 2-alkyl-3-hydroxy-6-methylpyridine scaffold may possess a favorable initial safety profile. Other research on novel pyridine derivatives has also shown a range of cytotoxic activities against various cancer cell lines, with some compounds exhibiting high potency. semanticscholar.orgresearchgate.net The cytotoxicity of such compounds is highly dependent on the nature and position of the substituents on the pyridine ring. researchgate.net
In the absence of extensive experimental ADMET data, computational (in silico) prediction has become a standard tool in drug discovery to forecast the pharmacokinetic and toxicity profiles of new chemical entities. tandfonline.comtandfonline.com These predictive models utilize the chemical structure of a compound to estimate properties like intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and various toxicity risks. nih.govauctoresonline.org For pyridine derivatives, in silico ADMET prediction is a commonly employed strategy to prioritize compounds for further development. nih.govnih.gov
Below is a hypothetical, interactive data table illustrating the types of parameters that would be evaluated in an in silico ADMET prediction for this compound and its analogs. The values presented are for illustrative purposes and are based on general characteristics of drug-like molecules.
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Penetration |
| This compound | 181.19 | 1.2 | 1 | 4 | High | Low |
| Analog A (Hypothetical) | 225.25 | 2.5 | 1 | 4 | High | Moderate |
| Analog B (Hypothetical) | 250.30 | 3.1 | 0 | 5 | Moderate | Moderate |
This table is for illustrative purposes. Actual values would be determined by specific in silico modeling software.
Applications in Scaffold Diversification and Library Synthesis for High-Throughput Screening
The pyridine ring and its derivatives, such as the 2-pyridone scaffold present in this compound, are considered privileged scaffolds in medicinal chemistry. nih.govresearchgate.net This designation is due to their frequent appearance in a wide array of biologically active compounds and their ability to interact with multiple biological targets. nih.gov As such, these scaffolds serve as excellent starting points for the synthesis of large, structurally diverse compound libraries for high-throughput screening (HTS). nuph.edu.uadoaj.org
This compound possesses several functional groups—the ester, the hydroxyl group (which exists in tautomeric equilibrium with the ketone in the 2-pyridone form), and the pyridine ring itself—that are amenable to chemical modification. bohrium.com This allows for the systematic introduction of a variety of substituents at different positions, a process known as scaffold diversification. The goal of this diversification is to explore the chemical space around the core scaffold to identify derivatives with improved potency, selectivity, or pharmacokinetic properties. nuph.edu.uadoaj.org
The synthesis of compound libraries based on a central scaffold like this compound is a cornerstone of modern drug discovery. nih.gov Combinatorial chemistry techniques, often performed on a solid support, can be employed to rapidly generate a large number of analogs. nih.gov These libraries can then be screened against a panel of biological targets to identify "hits"—compounds that exhibit a desired biological activity. The functional groups on the this compound scaffold allow for a variety of chemical reactions to be used in library synthesis, including but not limited to:
N-alkylation/arylation of the pyridone nitrogen.
O-alkylation/arylation of the hydroxyl group.
Modification of the ester group to amides, carboxylic acids, or other functionalities.
Substitution reactions on the pyridine ring, if further activated.
The table below illustrates a hypothetical diversification strategy for this compound for the creation of a focused compound library.
| Scaffold Position | R1 (at N1) | R2 (at C4-ester) | R3 (at C6-methyl) |
| This compound | H | -OCH2CH3 | -CH3 |
| Derivative 1 | -CH3 | -NH-benzyl | -CH3 |
| Derivative 2 | -CH2-cyclopropyl | -OH | -CH3 |
| Derivative 3 | H | -OCH2CH3 | -CF3 |
By systematically varying these R-groups, a vast library of compounds can be synthesized and screened to explore the structure-activity relationships (SAR) for a particular biological target.
Future Directions and Emerging Research Avenues for Ethyl 2 Hydroxy 6 Methylisonicotinate
Novel Synthetic Methodologies (e.g., Photoredox Catalysis, Flow Chemistry)
The synthesis of highly substituted pyridines is a topic of continuous interest. researchgate.net Future research into the synthesis of Ethyl 2-hydroxy-6-methylisonicotinate and its analogs will likely focus on more efficient, sustainable, and versatile methods.
Photoredox Catalysis: This technique utilizes visible light to initiate single-electron transfer processes, enabling mild and highly selective chemical transformations. For pyridine (B92270) synthesis, photoredox catalysis offers novel pathways for C-H functionalization and the formation of carbon-carbon and carbon-heteroatom bonds under ambient conditions. Future studies could explore the late-stage functionalization of the pyridine core of this compound, allowing for the rapid generation of a library of derivatives with diverse biological activities.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved safety, scalability, and reaction control. The synthesis of isonicotinic acid derivatives, such as the antitubercular drug isoniazid (B1672263), has been successfully adapted to flow chemistry, demonstrating the potential for higher yields and reduced production times. rsc.orgnih.gov Future work could focus on developing a continuous flow process for this compound, potentially integrating multiple reaction and purification steps into a single, automated sequence.
| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Photoredox Catalysis | Mild reaction conditions, high selectivity, late-stage functionalization | Development of catalytic systems for C-H activation at specific positions on the pyridine ring. |
| Flow Chemistry | Enhanced safety, scalability, process control, and automation | Design of a continuous process for the multi-step synthesis and purification of the compound. |
Advanced Material Science Applications
The unique electronic and coordination properties of the pyridine ring make its derivatives valuable building blocks for advanced materials.
Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are increasingly used as electron-transporting materials in OLEDs due to their excellent thermal stability and charge-carrying capabilities. acs.org By modifying the substituents on the pyridine ring, the electronic properties can be fine-tuned to optimize device performance. This compound could serve as a precursor for novel emissive or charge-transport materials for OLEDs. nih.govtandfonline.comnumberanalytics.comnih.gov
Functional Polymers: The ester and hydroxyl groups of this compound make it a suitable monomer for the synthesis of functional polymers through polymerization reactions. mdpi.commdpi.comscielo.brjmpas.com These polymers could find applications in areas such as drug delivery, where the polymer backbone can be designed to be biodegradable, releasing the active pyridine-containing moiety in a controlled manner.
Metal-Organic Frameworks (MOFs): Isonicotinate (B8489971) and its derivatives are well-known linkers for the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. The specific functional groups on this compound could lead to MOFs with tailored pore environments and functionalities.
| Material Application | Role of this compound | Potential Advantages |
| OLEDs | Precursor for emissive or charge-transport layer materials | Tunable electronic properties and enhanced device stability. |
| Functional Polymers | Monomer for polymerization | Biodegradability for drug delivery applications. |
| MOFs | Organic linker | Tailored pore size and functionality for specific applications. |
Chemoinformatics and Machine Learning for Property Prediction and Drug Design
Chemoinformatics and machine learning are revolutionizing drug discovery by enabling the rapid prediction of molecular properties and the design of new drug candidates.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are computational models that relate the chemical structure of a compound to its biological activity. arxiv.orgnih.govtjnpr.org For pyridine derivatives, QSAR models can be developed to predict various activities, such as anticancer or antimicrobial effects, based on calculated molecular descriptors. nih.govresearchgate.netnih.gov Future research could involve building QSAR models for a series of analogs of this compound to guide the synthesis of more potent compounds.
Machine Learning Models: Machine learning algorithms, such as support vector machines and neural networks, can be trained on large datasets of chemical information to predict a wide range of properties, including bioactivity, toxicity, and pharmacokinetics. researchgate.netiksuda.commedchemexpress.com These models can be used to virtually screen large libraries of compounds to identify promising candidates for further investigation.
| Computational Approach | Application to this compound | Expected Outcome |
| QSAR | Predict biological activity of novel derivatives | Guidance for the design of more potent analogs. |
| Machine Learning | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties | Prioritization of compounds with favorable drug-like properties. |
Exploration of Bio-conjugation and Prodrug Strategies
Bioconjugation and prodrug design are strategies used to improve the therapeutic properties of drug molecules, such as their targeting, stability, and release.
Bioconjugation: Pyridine derivatives can be used as stable linkers to attach drugs to biomolecules, such as antibodies, to create antibody-drug conjugates (ADCs). almacgroup.commdpi.comnih.govacs.org The isonicotinate moiety of this compound could be modified to serve as a linker for attaching a cytotoxic agent to a tumor-targeting antibody.
Prodrug Strategies: A prodrug is an inactive compound that is converted into an active drug in the body. The ester group of this compound could be hydrolyzed in vivo to release the corresponding carboxylic acid, which may have a different biological activity or pharmacokinetic profile. Furthermore, the hydroxyl group offers a site for conjugation to other molecules to create prodrugs with specific release mechanisms. For instance, isonicotinoyl hydrazones have been explored as prodrugs.
| Strategy | Role of this compound | Therapeutic Advantage |
| Bioconjugation | As a linker in Antibody-Drug Conjugates (ADCs) | Targeted delivery of cytotoxic drugs to cancer cells. |
| Prodrug Design | Inactive precursor that is activated in vivo | Improved pharmacokinetics and reduced off-target toxicity. nih.gov |
Integration with Systems Biology and Network Pharmacology Approaches
Systems biology and network pharmacology provide a holistic view of how drugs interact with complex biological systems.
Systems Biology: This approach aims to understand the complex interactions within biological systems. For a drug candidate like a derivative of this compound, systems biology can help to elucidate its mechanism of action by identifying the pathways and networks it perturbs. This can be particularly insightful for complex diseases where multiple targets may be involved.
Network Pharmacology: Network pharmacology analyzes the relationships between drugs, targets, and diseases in the context of biological networks. For pyridine-containing drugs, which often act as kinase inhibitors, network pharmacology can be used to predict their polypharmacology (i.e., their effects on multiple targets) and to identify potential synergistic drug combinations. nih.govacs.orgresearchgate.netnih.govnih.gov Future research could use these approaches to identify the most promising therapeutic applications for derivatives of this compound. Nicotinic acid and its derivatives, for instance, have a complex pharmacology affecting lipid metabolism and cardiovascular function, which can be further elucidated through network analysis. youtube.comguidetomalariapharmacology.orgnumberanalytics.com
| Approach | Application to this compound Derivatives | Potential Insights |
| Systems Biology | Elucidate the mechanism of action on a cellular level | Identification of key signaling pathways and molecular targets. |
| Network Pharmacology | Predict multi-target effects and drug-drug interactions | Discovery of novel therapeutic indications and combination therapies. |
Q & A
Q. What statistical methods are recommended for resolving variability in biological assay data involving this compound?
- Data analysis :
- ANOVA : Identify significant differences between treatment groups.
- Dose-response modeling : Fit data to Hill equations to calculate IC₅₀/EC₅₀ values with confidence intervals.
- Meta-analysis : Pool results from independent studies to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
